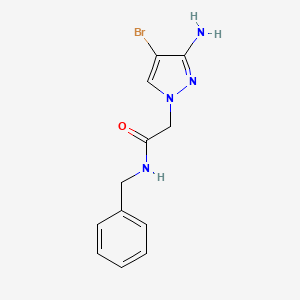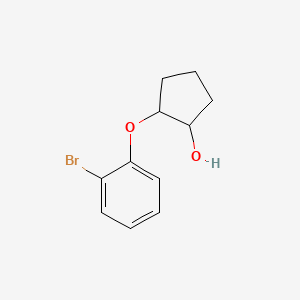
2-(2-Bromophenoxy)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenoxy)cyclopentan-1-ol is an organic compound with the molecular formula C₁₁H₁₃BrO₂ It is characterized by a bromophenoxy group attached to a cyclopentan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenoxy)cyclopentan-1-ol typically involves the reaction of 2-bromophenol with cyclopentanone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromophenol attacks the carbonyl carbon of cyclopentanone, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxycyclopentanols.
Scientific Research Applications
2-(2-Bromophenoxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The cyclopentan-1-ol moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
2-(2-Chlorophenoxy)cyclopentan-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorophenoxy)cyclopentan-1-ol: Contains a fluorine atom in place of bromine.
2-(2-Iodophenoxy)cyclopentan-1-ol: Features an iodine atom instead of bromine.
Uniqueness: 2-(2-Bromophenoxy)cyclopentan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical properties, making it distinct from its halogenated counterparts.
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-(2-bromophenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13BrO2/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,9,11,13H,3,5,7H2 |
InChI Key |
IMRCHKGYXWFSBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)OC2=CC=CC=C2Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



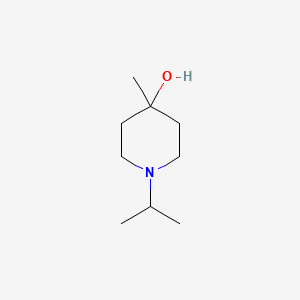
![{6-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13187019.png)
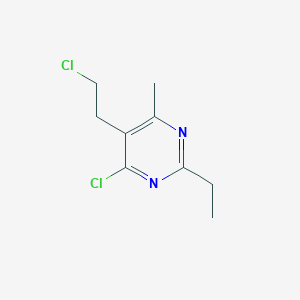
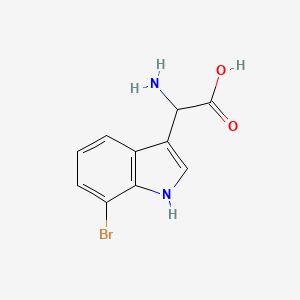
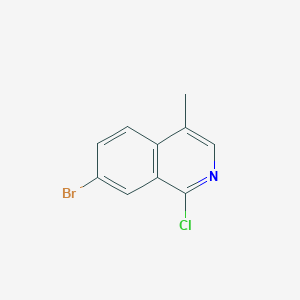

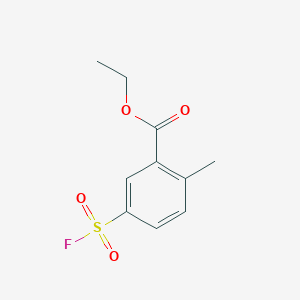

![Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine](/img/structure/B13187068.png)
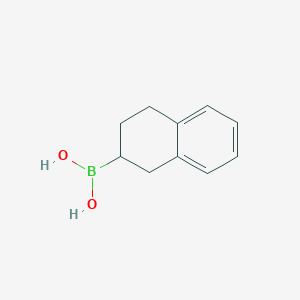
![Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13187076.png)
